molecular formula C30H35NO3Si B1532077 Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one CAS No. 1422344-15-7

Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one

Número de catálogo B1532077
Número CAS: 1422344-15-7
Peso molecular: 485.7 g/mol
Clave InChI: KFRMICKYMZONRP-YIKNKFAXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, related compounds have been synthesized using TFA-catalyzed tandem reactions of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This method was reported to be efficient and compatible with a wide range of functional groups .

Aplicaciones Científicas De Investigación

Chiral Azole Derivatives and Antifungal Agents

Racemic and enantiopure benzofuranmethanamines have been reacted with specific oxaziridines to yield potent antiaromatase agents, highlighting the importance of racemic compounds in the synthesis of enantiomerically pure pharmaceuticals with high enantiomeric excess. This process showcases the application of racemic compounds in the development of antifungal and antiaromatase agents, demonstrating their significant role in medicinal chemistry (F. Messina et al., 2000).

Catalytic Asymmetrization of Dicyclopentadiene Derivatives

The treatment of racemic dicyclopentadiene derivatives with specific reagents in the presence of a catalytic amount of chiral copper(II) catalysts has been shown to yield optically active products. These products serve as useful building blocks bearing multiple asymmetric centers, demonstrating the utility of racemic mixtures in catalytic asymmetrization processes to achieve high enantioselectivity (Kohmura et al., 2000).

Kinetic Resolution via Acylation

A study on the kinetic resolution of racemic benzoxazine derivatives through acylation with chiral acyl chlorides offers a preparative method for obtaining enantiomerically pure compounds. This highlights the application of racemic compounds in achieving enantiomeric purity through selective reactions, which is crucial in the synthesis of chiral pharmaceuticals and materials (S. A. Vakarov et al., 2019).

Chemoenzymatic Asymmetric Synthesis

The asymmetric synthesis of benzoxazine derivatives through chemoenzymatic strategies showcases the use of racemic mixtures in producing enantiomerically pure products. This method, involving bioreduction and lipase-catalyzed reactions, demonstrates the versatility of racemic compounds in the synthesis of key pharmaceutical precursors, such as Levofloxacin (María López-Iglesias et al., 2015).

Enantioselective Approaches to Alkaloids

Biogenetically inspired enantioselective approaches to indolo[2,3-a]- and benzo[a]quinolizidine alkaloids from racemic oxodiester demonstrate the significance of racemic compounds in natural product synthesis. This method leverages racemic mixtures in a tandem dynamic kinetic resolution process to produce bicyclic lactams, highlighting the importance of racemic compounds in the synthesis of complex natural products (Oriol Bassas et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound are not well-documented. It is recommended to handle all chemicals with appropriate safety measures .

Propiedades

IUPAC Name

(4aS,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3Si/c1-30(2,3)35(24-15-9-5-10-16-24,25-17-11-6-12-18-25)34-27-20-19-26-29(27)33-22-28(32)31(26)21-23-13-7-4-8-14-23/h4-18,26-27,29H,19-22H2,1-3H3/t26-,27+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRMICKYMZONRP-YIKNKFAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC4C3OCC(=O)N4CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3CC[C@H]4[C@H]3OCC(=O)N4CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one
Reactant of Route 5
Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.